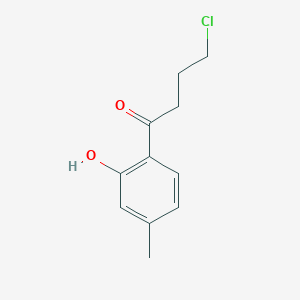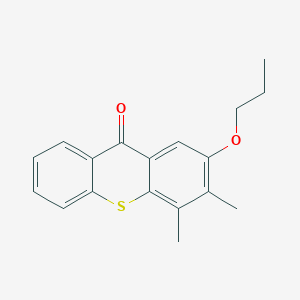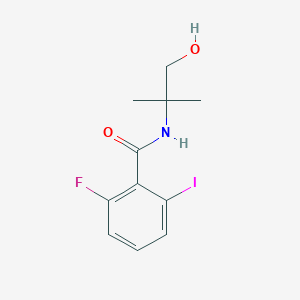![molecular formula C10H5F12P B14319003 Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane CAS No. 111784-55-5](/img/structure/B14319003.png)
Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane is a fluorinated organophosphorus compound It is characterized by the presence of two pentafluoroethyl groups and a phenyl group attached to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane typically involves the reaction of pentafluoroethyl halides with phenylphosphine under controlled conditions. One common method is the nucleophilic substitution reaction where pentafluoroethyl iodide reacts with phenylphosphine in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds when used in Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane has several applications in scientific research:
Materials Science: The compound is explored for its potential in creating fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Biology and Medicine: Research is ongoing to investigate its potential as a building block for bioactive molecules and pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane exerts its effects is primarily through its role as a ligand in catalysis. The phosphorus atom coordinates with transition metals, facilitating various catalytic processes. The electron-withdrawing fluorine atoms enhance the stability and reactivity of the metal-ligand complex, making it effective in promoting reactions such as cross-coupling and polymerization .
Comparación Con Compuestos Similares
Similar Compounds
Bis(pentafluorophenyl)phenylphosphine: Similar structure but with pentafluorophenyl groups instead of pentafluoroethyl groups.
Triphenylphosphine: A common ligand in catalysis but lacks the fluorinated groups, resulting in different reactivity and properties.
Tris(pentafluoroethyl)phosphine: Contains three pentafluoroethyl groups, offering different steric and electronic properties.
Uniqueness
Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane is unique due to the combination of its fluorinated groups and phenyl group, which provide a balance of steric hindrance and electronic effects. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .
Propiedades
Número CAS |
111784-55-5 |
|---|---|
Fórmula molecular |
C10H5F12P |
Peso molecular |
384.10 g/mol |
Nombre IUPAC |
difluoro-bis(1,1,2,2,2-pentafluoroethyl)-phenyl-λ5-phosphane |
InChI |
InChI=1S/C10H5F12P/c11-7(12,13)9(17,18)23(21,22,6-4-2-1-3-5-6)10(19,20)8(14,15)16/h1-5H |
Clave InChI |
RVVGOGDYPKJJOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)


![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)



![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)


![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)
![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)


